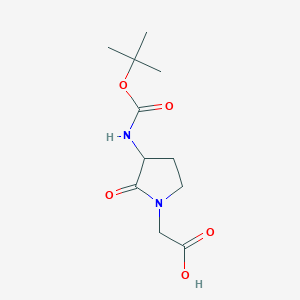

2-(3-(叔丁氧羰基氨基)-2-氧代吡咯烷-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a dipeptide mimetic, often synthesized for its potential use in medicinal chemistry and organic synthesis. It has been studied for its unique structure and potential as a building block in various chemical reactions.

Synthesis Analysis

- A practical synthesis method for a similar dipeptide mimetic was developed by Lauffer and Mullican (2002), demonstrating the regioselective functionalization of its molecular structure (Lauffer & Mullican, 2002).

- Chui et al. (2004) synthesized related acetic acids from 2-aminopyridines, showing the potential for various synthetic routes for such compounds (Chui et al., 2004).

Molecular Structure Analysis

- Studies like those by Dasgupta et al. (2007) and Kumar & Meena (2003) have characterized similar structures, providing insights into their molecular conformations and stability (Dasgupta et al., 2007); (Kumar & Meena, 2003).

Chemical Reactions and Properties

- The synthesis of similar compounds often involves reactions like Michael addition, as demonstrated by Alizadeh & Rezvanian (2012) (Alizadeh & Rezvanian, 2012).

- Groth & Meldal (2001) presented synthesis routes for similar compounds, highlighting their potential in forming peptide isosteres (Groth & Meldal, 2001).

Physical Properties Analysis

- The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often studied through X-Ray diffraction and NMR spectroscopy, as seen in the work of Prakash et al. (2008) (Prakash et al., 2008).

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are central to understanding the utility of such compounds. Studies like those by Petz et al. (2019) provide insights into these aspects (Petz et al., 2019).

科学研究应用

二肽合成

该化合物用于二肽的合成 . 叔丁氧羰基 (Boc) 基团在合成过程中保护氨基酸。 独特的偶联试剂 N,N'-二乙烯基-N''-2-氯乙基硫代磷酰胺在不添加碱的情况下增强了 Boc-AAILs 中酰胺的形成,并在 15 分钟内以令人满意的产率得到了二肽 .

氨基酸离子液体 (AAILs) 的制备

该化合物用于制备源自市售叔丁氧羰基保护氨基酸 (Boc-AAILs) 的室温离子液体 . 这些离子液体已被广泛应用于肽合成中,作为合成载体、裂解试剂和溶剂 .

有机合成

当它们的反应性侧链和 N 端被化学保护时,该化合物可用作有机合成中的有效反应物和反应介质 .

新型室温离子液体 (RTILs) 的开发

该化合物用于开发新型 RTILs,其由 1-乙基-3-甲基咪唑鎓阳离子 ([emim]) 和 20 种市售叔丁氧羰基 (Boc) 保护氨基酸的阴离子组成 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org

安全和危害

While specific safety and hazards information for this compound is not available in the retrieved papers, general precautions should be taken when handling it. This includes avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

作用机制

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .

属性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576574 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116339-45-8 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)